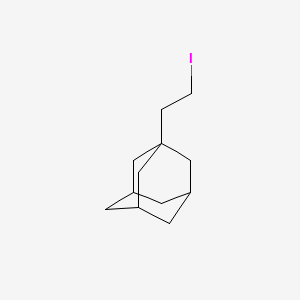
1-(2-Iodoethyl)adamantane
Descripción general
Descripción
1-(2-Iodoethyl)adamantane is a synthetic organic compound belonging to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity. These compounds have found applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)adamantane typically involves the iodination of an adamantane derivative. One common method is the reaction of 1-adamantylmethanol with iodine and phosphorus trichloride in the presence of a base. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodoethyl)adamantane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium cyanide, or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of new adamantane derivatives with different functional groups.
Oxidation: Formation of adamantane alcohols or ketones.
Reduction: Formation of adamantane hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
1-(2-Iodoethyl)adamantane is used as an intermediate in organic synthesis, particularly in the preparation of other adamantane derivatives.
Biology
In biological research, adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine
Adamantane derivatives, including this compound, are investigated for their potential use in drug development, particularly for antiviral drugs.
Industry
In the industrial sector, adamantane derivatives are used in the production of advanced materials, such as polymers and coatings, due to their stability and rigidity.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodoethyl)adamantane depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as viral proteins or bacterial enzymes, to exert its effects. The rigid structure of adamantane allows for strong binding interactions with these targets, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Adamantylmethanol
- 1-Bromoadamantane
- 1-Adamantanecarboxylic acid
Uniqueness
1-(2-Iodoethyl)adamantane is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate in organic synthesis. Its rigid structure also imparts significant stability, making it useful in various applications.
Propiedades
Fórmula molecular |
C12H19I |
|---|---|
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
1-(2-iodoethyl)adamantane |
InChI |
InChI=1S/C12H19I/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 |
Clave InChI |
NIVVVTFIOJWQJR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCI |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
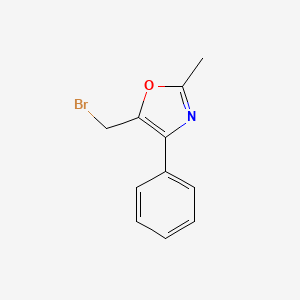
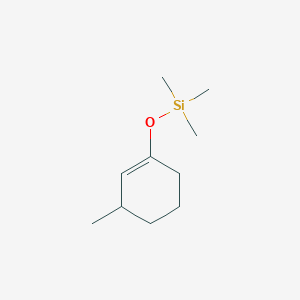

![3-[(3-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B8725081.png)
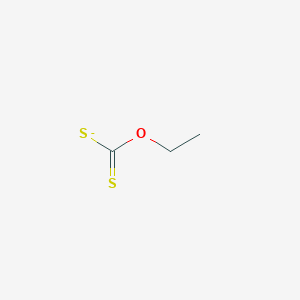
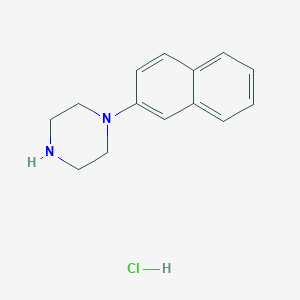
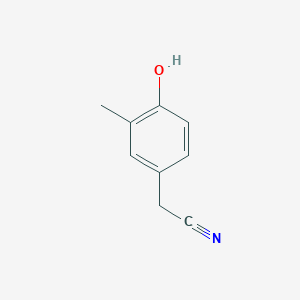
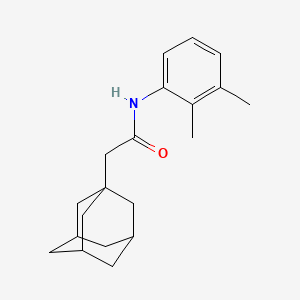
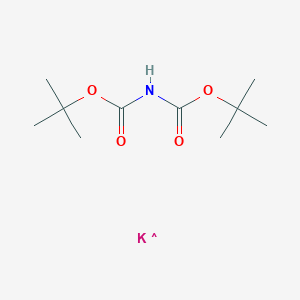
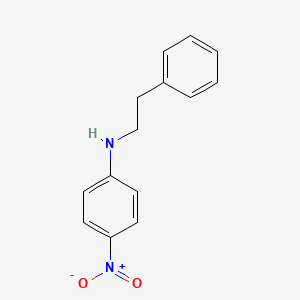
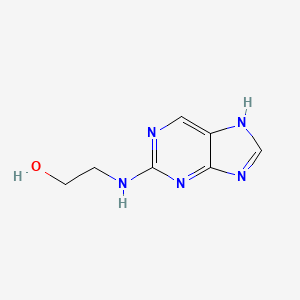
![9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B8725125.png)
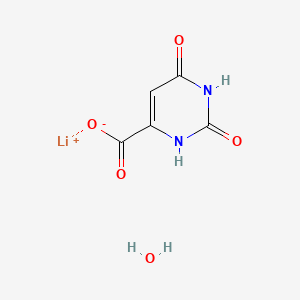
![2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8725136.png)
